Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride is a brominated derivative of imidazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 5th position of the imidazole ring, along with a carboxylate ester group and a hydrochloride counterion. It is a versatile intermediate used in various chemical, biological, and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Imidazole Synthesis: The compound can be synthesized starting from imidazole or its derivatives. One common method involves the bromination of 5-methyl-1H-imidazole-2-carboxylate followed by esterification.
Bromination Reaction: The bromination step typically involves the use of brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable solvent like acetic acid.
Esterification: The carboxylate group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different brominated imidazoles.
Substitution: Substitution reactions at the imidazole ring can introduce various functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Brominated imidazoles with reduced bromine content.
Substitution Products: Functionalized imidazoles with different substituents.
Scientific Research Applications
Chemistry: Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities. Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 4-bromo-1H-imidazole-2-carboxylate hydrochloride: Similar structure but lacks the methyl group at the 5th position.
Methyl 5-methyl-1H-imidazole-2-carboxylate hydrochloride: Similar structure but lacks the bromine atom at the 4th position.
Uniqueness: The presence of both the bromine atom and the methyl group in Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride provides unique chemical reactivity and biological activity compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and development across multiple fields.
Properties
IUPAC Name |
methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2.ClH/c1-3-4(7)9-5(8-3)6(10)11-2;/h1-2H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWUAZVPAXQBRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)OC)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.